molecular formula C11H15N B1371162 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1110967-11-7

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1371162
CAS RN: 1110967-11-7
M. Wt: 161.24 g/mol
InChI Key: JUIZVGNNUOJFDZ-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with the CAS Number: 1110967-11-7 . It is also known by the IUPAC Name 1-methyl-1,2,3,4-tetrahydro-1-naphthalenamine .


Synthesis Analysis

Methylnaphthamine can be synthesized in several ways, including reduction of the corresponding 1-nitro compound, dehydration of the corresponding amide, and reductive amination of the corresponding ketone.


Molecular Structure Analysis

The molecular formula of this compound is C11H15N . The InChI Code is 1S/C11H15N/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8,12H2,1H3 . The molecular weight is 161.25 .


Chemical Reactions Analysis

®-1,2,3,4-Tetrahydro-1-naphthylamine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .


Physical And Chemical Properties Analysis

This compound is a liquid compound, with a density of 1.001 g/cm3 at 25°C. It has a melting point of -10°C and a boiling point of 250 - 252°C. It is slightly soluble in water and has a solubility of 7.5 g/L at 25°C.

Scientific Research Applications

1. Synthetic Intermediates for Bioactive Compounds

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives are crucial synthetic intermediates in the creation of bioactive compounds. This was demonstrated through the acylation of optically pure forms of this compound with various agents, followed by oxidation, yielding acylated aminonaphthyl ketones. These ketones were further reduced to produce mainly cis-form aminonaphthyl alcohols, which have significant potential in pharmaceutical chemistry (Men Wei-dong, 2013).

2. Large-Scale Stereoselective Synthesis

The compound has been employed in the large-scale, stereoselective synthesis of its hydrochloride form, showcasing its versatility in the development of complex molecules. This process, scaled up to multikilogram levels, emphasizes the compound's significance in industrial chemistry, particularly in the creation of high-purity chemical products (Z. Han et al., 2007).

3. Stereoselectivity in Reduction Processes

The stereoselectivity of this compound's reduction has been a subject of investigation, particularly in its derivatives. These studies have provided insights into achieving desired stereoisomers in chemical synthesis, which is crucial for developing specific pharmaceutical agents (L. Tippett & R. Massy-Westropp, 1993).

4. Precursor for Thiazolidinones and Benzothiazepinones

5,6,7,8-Tetrahydronaphthalen-1-amine, a related compound, has been used as a precursor for synthesizing thiazolidinones and benzothiazepinones. These compounds have potential pharmaceutical applications, and the process also highlighted the phenomenon of atropisomerism, which is significant in the design of chiral drugs (Bruna B. Drawanz et al., 2017).

5. Photoamination Synthesis

The photoamination of certain derivatives of this compound with ammonia has led to the synthesis of important aminated compounds. This process is critical in the field of organic chemistry, particularly in the development of new synthetic routes for complex amines (Toshiaki Yamashita et al., 1993).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors in the central nervous system .

Mode of Action

It is suggested that it may interact with its targets, leading to changes in cellular function .

Biochemical Pathways

It is known that similar compounds can affect dopamine catabolism .

Pharmacokinetics

It is known that the compound has a molecular weight of 16125 , which may influence its bioavailability.

Result of Action

It is suggested that it may have neuroprotective activity .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. For instance, it is recommended to store the compound at a temperature of 4°C .

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of MAO activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling and synaptic plasticity . Furthermore, this compound can affect the expression of genes involved in neuroprotection and neurodegeneration, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, its interaction with monoamine oxidase results in the inhibition of this enzyme, which in turn affects the breakdown of neurotransmitters . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that this compound remains stable under specific storage conditions, such as low temperatures . Prolonged exposure to environmental factors, such as light and heat, can lead to its degradation and reduced activity . Long-term effects on cellular function have also been observed, with potential implications for neuroprotection and neurodegeneration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit neuroprotective properties, potentially reducing the risk of neurodegenerative diseases . Higher doses can lead to toxic or adverse effects, such as oxidative stress and neuronal damage . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, monoamine oxidase plays a crucial role in the breakdown of this compound, leading to the formation of metabolites that are excreted from the body . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . Its distribution within tissues can also influence its efficacy and safety, with potential implications for targeted drug delivery .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and cellular responses .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIZVGNNUOJFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1110967-11-7
Record name 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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